4-(difluoromethoxy)-3-methoxy-N-(4-methyl-3-nitrophenyl)benzamide
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Overview
Description
4-(Difluoromethoxy)-3-methoxy-N-(4-methyl-3-nitrophenyl)benzamide is an organic compound with potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound is characterized by its unique structure, which includes difluoromethoxy and methoxy groups attached to a benzamide core, along with a nitrophenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-3-methoxy-N-(4-methyl-3-nitrophenyl)benzamide can be achieved through multiple synthetic routes. One common method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This process can be optimized using a continuous flow microreactor system, which allows for precise control of reaction conditions and improved yields .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar continuous flow processes. The use of microreactor technology ensures consistent product quality and efficient use of reagents. The reaction conditions, such as temperature, pressure, and flow rates, can be finely tuned to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3-methoxy-N-(4-methyl-3-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The methoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as hydroxyl groups and amines can react with the methoxy and difluoromethoxy groups under basic conditions.
Major Products Formed
Reduction of the nitro group: This reaction yields the corresponding amine derivative.
Substitution reactions: These reactions can produce various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Difluoromethoxy)-3-methoxy-N-(4-methyl-3-nitrophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates.
Material Science: The compound is used in the development of polymers and biocompatible materials.
Industrial Chemistry: It is utilized in the synthesis of various organometallic compounds.
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-3-methoxy-N-(4-methyl-3-nitrophenyl)benzamide involves its ability to react with nucleophiles. The difluoromethoxy and methoxy groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The nitro group can be reduced to an amine, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-nitrophenyl isocyanate: This compound shares a similar nitrophenyl structure and is used in the synthesis of polymers and biocompatible materials.
N-(3-Amino-4-methylphenyl)benzamide: This compound is a crucial building block for many drug candidates and shares a similar benzamide core.
Uniqueness
4-(Difluoromethoxy)-3-methoxy-N-(4-methyl-3-nitrophenyl)benzamide is unique due to the presence of both difluoromethoxy and methoxy groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in scientific research and industrial processes .
Properties
Molecular Formula |
C16H14F2N2O5 |
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Molecular Weight |
352.29 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3-methoxy-N-(4-methyl-3-nitrophenyl)benzamide |
InChI |
InChI=1S/C16H14F2N2O5/c1-9-3-5-11(8-12(9)20(22)23)19-15(21)10-4-6-13(25-16(17)18)14(7-10)24-2/h3-8,16H,1-2H3,(H,19,21) |
InChI Key |
HMEFWYYHEVCKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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